molecular formula C15H12Cl2O B1597687 3,4-Dichloro-3',5'-dimethylbenzophenone CAS No. 844885-35-4

3,4-Dichloro-3',5'-dimethylbenzophenone

Cat. No. B1597687
M. Wt: 279.2 g/mol
InChI Key: RDVPVZVOVOIJLF-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’,5’-dimethylbenzophenone is a synthetic chemical compound with the molecular formula C15H12Cl2O and a molecular weight of 279.17 . It is also known as (3,4-dichlorophenyl) (3,5-dimethylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’,5’-dimethylbenzophenone consists of two phenyl rings connected by a carbonyl group . One of the phenyl rings is substituted with two chlorine atoms at the 3 and 4 positions, and the other phenyl ring is substituted with two methyl groups at the 3 and 5 positions .


Physical And Chemical Properties Analysis

3,4-Dichloro-3’,5’-dimethylbenzophenone has a molecular weight of 279.17 . The InChI code for this compound is 1S/C15H12Cl2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3 .

Scientific Research Applications

Photophysical and Humidity Sensing Properties

  • Indium(III) Phthalocyanines Synthesis and Applications : Novel indium(III) phthalocyanines with substitutions similar in nature to 3,4-Dichloro-3',5'-dimethylbenzophenone were synthesized and characterized. These compounds showed significant potential in photophysical studies and as materials for humidity sensing, indicating the usefulness of such compounds in developing sensors and in studying fluorescence properties (Keskin et al., 2016).

Photophysical Behavior Characterization

  • DFHBI Derivatives for RNA Imaging : Research on (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogues, which share functional similarities with 3,4-Dichloro-3',5'-dimethylbenzophenone, has contributed to our understanding of fluorogenic molecules that bind to RNA for imaging purposes. The study provides a detailed characterization of the photophysical behavior of these compounds, underlining their importance in biological research and potential applications in live-cell imaging (Santra et al., 2019).

Polymer and Material Science

  • Aromatic Copolyethers Containing Oxadiazole Rings : Aromatic copolyethers incorporating 1,3,4-oxadiazole rings and groups resembling the structure of 3,4-Dichloro-3',5'-dimethylbenzophenone were synthesized for potential applications in creating thin, flexible films with high thermal stability and electrical insulating properties. This research illustrates the compound's relevance in developing advanced materials for electronic and thermal applications (Hamciuc et al., 2008).

properties

IUPAC Name

(3,4-dichlorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVPVZVOVOIJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374170
Record name 3,4-Dichloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-3',5'-dimethylbenzophenone

CAS RN

844885-35-4
Record name 3,4-Dichloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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